2,2-Dimethyl-3-hexanone

Catalog No.
S706322
CAS No.
5405-79-8
M.F
C8H16O
M. Wt
128.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2-Dimethyl-3-hexanone

CAS Number

5405-79-8

Product Name

2,2-Dimethyl-3-hexanone

IUPAC Name

2,2-dimethylhexan-3-one

Molecular Formula

C8H16O

Molecular Weight

128.21 g/mol

InChI

InChI=1S/C8H16O/c1-5-6-7(9)8(2,3)4/h5-6H2,1-4H3

InChI Key

PYCHXHVFOZBVEY-UHFFFAOYSA-N

SMILES

CCCC(=O)C(C)(C)C

Canonical SMILES

CCCC(=O)C(C)(C)C

2,2-Dimethyl-3-hexanone is a synthetic organic compound with the molecular formula C₈H₁₆O and a molecular weight of approximately 128.21 g/mol. It features a ketone functional group (C=O) at the third carbon of a hexane chain, with two methyl groups attached to the second carbon. This unique structure contributes to its chemical properties and potential applications in various fields, particularly in organic synthesis and as a solvent .

Here are some areas of scientific research where 2,2-dimethyl-3-hexanone is used:

Organic synthesis

2,2-Dimethyl-3-hexanone is used as a solvent in various organic reactions. It is a relatively non-polar solvent, meaning it can dissolve both non-polar and slightly polar compounds. This makes it useful for a wide range of applications in organic synthesis. Source: Sigma-Aldrich product page for 2,2-Dimethyl-3-hexanone:

Typical of ketones, including:

  • Nucleophilic Addition: The carbonyl group can react with nucleophiles such as Grignard reagents or hydride donors.
  • Condensation Reactions: It can undergo aldol condensation with aldehydes or other ketones under basic conditions.
  • Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

A common synthetic route involves the condensation of acetone with tert-butyl propionate in the presence of a base catalyst, yielding 2,2-dimethyl-3-hexanone and methanol as a byproduct:

text
CH₃COCH₃ + CH₃CH₂CH₂COOCH(CH₃)₃ → (CH₃)₃CCOCH₂CH₂CH₃ + CH₃OH

Several synthetic methods have been reported for the preparation of 2,2-dimethyl-3-hexanone:

  • Condensation Reaction: As mentioned earlier, acetone can be reacted with tert-butyl propionate in the presence of a base catalyst.
  • Ester Hydrolysis: Starting from n-butyl 2,2-dimethylhexanoate, hydrolysis followed by decarboxylation can yield the desired ketone .
  • Direct Alkylation: Alkylation of appropriate precursors under controlled conditions may also lead to the formation of this ketone.

Several compounds share structural similarities with 2,2-dimethyl-3-hexanone. Here are some notable examples:

Compound NameMolecular FormulaKey Characteristics
3-HexanoneC₆H₁₂OA simpler ketone without additional methyl groups.
4-Methyl-3-pentanoneC₆H₁₂OSimilar structure but with different positioning of methyl groups.
2-PentanoneC₅H₁₀OA straight-chain ketone without branching.
3-PentanoneC₅H₁₀OA linear ketone that differs in carbon chain length.

Uniqueness of 2,2-Dimethyl-3-Hexanone

The uniqueness of 2,2-dimethyl-3-hexanone lies in its branched structure and specific functional group placement. This configuration influences its physical properties such as boiling point and solubility compared to more linear counterparts like pentanones. Its applications as a solvent and intermediate further enhance its significance in organic chemistry .

XLogP3

2.2

Boiling Point

147.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5405-79-8

Wikipedia

2,2-Dimethyl-3-hexanone

Dates

Modify: 2023-08-15

Explore Compound Types